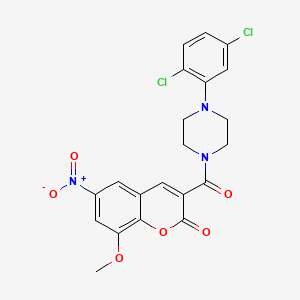

3-(4-(2,5-dichlorophenyl)piperazine-1-carbonyl)-8-methoxy-6-nitro-2H-chromen-2-one

Description

The compound 3-(4-(2,5-dichlorophenyl)piperazine-1-carbonyl)-8-methoxy-6-nitro-2H-chromen-2-one is a synthetic coumarin derivative featuring a piperazine-carbonyl linker and a 2,5-dichlorophenyl substituent. Its structure integrates a chromen-2-one core modified with electron-withdrawing (nitro) and electron-donating (methoxy) groups, which influence its physicochemical and biological properties. Synthesis typically involves coupling piperazine derivatives with functionalized coumarin precursors under mild basic conditions, as seen in analogous protocols .

Properties

IUPAC Name |

3-[4-(2,5-dichlorophenyl)piperazine-1-carbonyl]-8-methoxy-6-nitrochromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17Cl2N3O6/c1-31-18-11-14(26(29)30)8-12-9-15(21(28)32-19(12)18)20(27)25-6-4-24(5-7-25)17-10-13(22)2-3-16(17)23/h2-3,8-11H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGUSVQSLJHVZCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1)[N+](=O)[O-])C=C(C(=O)O2)C(=O)N3CCN(CC3)C4=C(C=CC(=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17Cl2N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-(2,5-dichlorophenyl)piperazine-1-carbonyl)-8-methoxy-6-nitro-2H-chromen-2-one is a complex organic molecule that has garnered attention in medicinal chemistry and pharmacology due to its unique structure and potential biological activity. This article explores its synthesis, biological mechanisms, and research findings related to its pharmacological properties.

Chemical Structure and Synthesis

This compound belongs to the class of chromen-2-one derivatives and features a piperazine ring substituted with a 2,5-dichlorophenyl group. The synthesis typically involves several steps:

- Formation of Piperazine Derivative : The synthesis begins with the preparation of 4-(2,5-dichlorophenyl)piperazine by reacting 2,5-dichloroaniline with piperazine.

- Coupling with Chromen-2-one : The piperazine derivative is then coupled with 6-methoxy-2H-chromen-2-one using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) in solvents such as dichloromethane.

Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The following sections summarize key findings from recent studies.

Antitumor Activity

Research indicates that compounds similar to this one exhibit significant antitumor properties. For instance:

- Mechanism of Action : It may inhibit specific enzymes or alter receptor signaling pathways, affecting cellular processes like apoptosis and proliferation.

- Cell Line Studies : In vitro studies have shown effective cytotoxicity against various cancer cell lines, demonstrating IC50 values that suggest potent activity .

Anticonvulsant Properties

Some studies have explored the anticonvulsant effects of related piperazine derivatives:

- Efficacy : Compounds derived from similar structures have displayed high degrees of efficacy in animal models, suggesting potential therapeutic applications in epilepsy .

Interaction with Dopamine Receptors

The compound has been evaluated for its binding affinity to dopamine receptors:

- Dopamine D3 Receptor Ligands : Modifications to the piperazine structure can enhance binding affinity, indicating a potential role in treating neuropsychiatric disorders .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies reveal that specific substitutions on the piperazine and chromen-2-one moieties significantly influence biological activity:

- Chlorine Substituents : The presence of chlorine atoms enhances interactions with biological targets, which is crucial for antitumor activity .

Data Summary Table

Case Studies

- Antitumor Efficacy Study : A study involving analogs showed that compounds similar to this one effectively inhibited tumor growth in xenograft models.

- Neuropharmacological Evaluation : Research on dopamine receptor interactions indicated that modifications could lead to improved pharmacological profiles for treating mood disorders.

Scientific Research Applications

3-(4-(2,5-dichlorophenyl)piperazine-1-carbonyl)-8-methoxy-6-nitro-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. It features a piperazine ring substituted with a 2,5-dichlorophenyl group and a chromen-2-one moiety with a methoxy group at the 6th position. Its unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology. The compound has potential applications in drug development due to its pharmacological properties and interactions with biological targets.

Basic Information

- CAS No. 82978-00-5

- Chemical Name: 3-[4-(2,5-dichlorophenyl)piperazine-1-carbonyl]-8-methoxy-6-nitro-2H-chromen-2-one

- Molecular Formula:

- Molecular Weight: 421.29 g/mol

- Appearance: Typically a solid

- Solubility: Soluble in organic solvents

- Stability: Stable under standard conditions

Structure and Classification

The compound is classified as an organic chemical compound, specifically within the categories of heterocyclic compounds due to the presence of the piperazine ring and chromen-2-one derivatives. The compound's structure features several functional groups that contribute to its chemical reactivity and biological activity. The presence of chlorine atoms enhances its potential interactions with biological targets.

Potential Chemical Reactions

3-(4-(2,5-dichlorophenyl)piperazine-1-carbonyl)-8-methoxy-6-nitro-2H-chromen-2-one can undergo various chemical reactions. These reactions are important for modifying the compound's structure to enhance its pharmacological properties or to synthesize related compounds for further studies.

Applications in Scientific Research

3-(4-(2,5-dichlorophenyl)piperazine-1-carbonyl)-8-methoxy-6-nitro-2H-chromen-2-one has several applications in scientific research:

- Medicinal Chemistry

- Pharmacology

- Drug development

Related Research

A novel series of compounds was designed that included functional moieties that were required for high-affinity and selective binding to D3 receptors .

Comparison with Similar Compounds

Piperazine-Linked Coumarin Derivatives

Key analogs include coumarin-piperazine hybrids with varying substituents:

- 3-(4-Sulphonylpiperazine-1-carbonyl)-2H-chromen-2-one derivatives : These compounds replace the nitro and methoxy groups with sulphonyl functionalities. The sulphonyl group enhances metabolic stability but reduces electron-deficient character compared to the nitro group in the target compound .

- 7-Hydroxy-4-methyl-8-(piperazinyl)chromen-2-ones : Synthesized via condensation of piperazine derivatives with formaldehyde, these lack the dichlorophenyl group but retain the coumarin-piperazine scaffold. Their biological activity is influenced by hydroxyl and methyl groups rather than nitro or chloro substituents .

Structural and Functional Differences :

Dichlorophenyl-Substituted Piperazine Compounds

The 2,5-dichlorophenyl group in the target compound distinguishes it from analogs with alternative halogenation patterns:

Chlorine Position Effects :

Piperazine-Carbonyl Hybrids in Non-Coumarin Scaffolds

- Pyrazine-Piperazine Derivatives (e.g., Compound 18 in ) : Incorporate a pyrazine core with 2,3-dichlorophenyl and piperazine-carbonyl groups. These exhibit higher molecular weight (~499 g/mol) and altered pharmacokinetics compared to the target compound .

- BD 1008 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine): A non-coumarin σ-receptor ligand with dichlorophenyl and ethylamine chains; emphasizes the role of nitrogen spacing in receptor selectivity .

Q & A

Basic: What are the key synthetic routes for preparing this compound, and what reaction conditions are critical for optimizing yield?

Methodological Answer:

The synthesis typically involves three stages: (1) preparation of the chromen-2-one core via Pechmann condensation using resorcinol derivatives and β-ketoesters under acidic conditions (e.g., sulfuric acid); (2) introduction of the 8-methoxy and 6-nitro groups via sequential Friedel-Crafts alkylation and nitration, requiring precise temperature control (0–5°C for nitration to avoid over-oxidation); (3) coupling of the piperazine moiety (e.g., 1-(2,5-dichlorophenyl)piperazine) via a carbonyl linker using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF or DCM . Key parameters include solvent purity (<0.01% water), stoichiometric ratios (1:1.2 for chromenone:piperazine), and inert atmosphere to prevent hydrolysis of the active carbonyl intermediate .

Basic: How is the compound characterized for structural integrity and purity in academic research?

Methodological Answer:

Characterization employs:

- 1H/13C NMR : Confirm regiochemistry of substituents (e.g., methoxy at C8, nitro at C6) and piperazine coupling via carbonyl peaks (δ ~165–170 ppm in 13C NMR).

- High-resolution mass spectrometry (HRMS) : Validate molecular formula (C23H19Cl2N3O6) with <3 ppm mass error.

- HPLC-PDA : Assess purity (>95%) using a C18 column (mobile phase: 60:40 acetonitrile/water with 0.1% TFA; λ = 254 nm) .

- X-ray crystallography (if crystals form): Resolve ambiguities in stereochemistry or bond angles .

Basic: What in vitro assays are commonly used to evaluate its biological activity, and how are confounding variables controlled?

Methodological Answer:

- Enzyme inhibition assays : For kinase or protease targets, use fluorescence-based substrates (e.g., ATPase-Glo™) with IC50 determination via 8-point dilution series. Control for solvent interference (e.g., DMSO ≤0.1% v/v) .

- Cell viability assays (e.g., MTT): Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) with 72-hour exposure. Normalize results to vehicle controls and include a reference compound (e.g., doxorubicin) .

- Solubility optimization : Use co-solvents (e.g., PEG-400) or β-cyclodextrin inclusion complexes to mitigate precipitation in aqueous media .

Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

Contradictions often arise from:

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and validate using a common reference inhibitor .

- Compound stability : Perform stability studies (e.g., LC-MS monitoring over 24 hours in PBS pH 7.4) to rule out degradation artifacts .

- Batch-to-batch variability : Compare multiple synthetic batches via HPLC and NMR; exclude outliers with >2% impurity .

Advanced: What computational strategies are employed to predict structure-activity relationships (SAR) for this compound?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., PI3Kγ). Focus on the piperazine moiety’s role in H-bonding with Asp841 and the nitro group’s electrostatic complementarity .

- QSAR modeling : Train models with descriptors like logP, topological polar surface area (TPSA), and Hammett constants for substituent effects. Validate with leave-one-out cross-validation (R² >0.8) .

- MD simulations : Analyze ligand-protein stability over 100 ns trajectories (AMBER force field) to identify critical binding residues .

Advanced: How can regioselective functionalization of the chromenone core be achieved to modify bioactivity?

Methodological Answer:

- Directed ortho-metalation : Use LDA (lithium diisopropylamide) at −78°C to selectively deprotonate C7 for halogenation or alkylation, leveraging the electron-withdrawing nitro group at C6 to direct reactivity .

- Protecting groups : Temporarily protect the methoxy group with SEM-Cl (2-(trimethylsilyl)ethoxymethyl chloride) during nitration to prevent competing reactions .

Advanced: What strategies mitigate instability of the nitro group under physiological conditions?

Methodological Answer:

- Prodrug design : Replace the nitro group with a bioreducible moiety (e.g., nitroreductase-sensitive trityl group) activated in hypoxic tumor microenvironments .

- Formulation : Encapsulate in PLGA nanoparticles (70–100 nm) to shield from enzymatic reduction in serum .

Advanced: How are reaction intermediates isolated and purified to avoid side products in large-scale synthesis?

Methodological Answer:

- Flash chromatography : Use gradient elution (hexane → ethyl acetate) for intermediates like the nitro-chromenone precursor. Monitor fractions by TLC (Rf = 0.3 in 7:3 hexane:EtOAc) .

- Recrystallization : Purify the final compound from ethanol/water (1:3) at −20°C to remove unreacted piperazine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.